- One-pot synthesis of S-(-)-(1,1'-binaphthalene)-2,2'-diol catalyzed by Cu(II)-tyrosine ethyl ester complexesYouji Huaxue, 2003, 23(12), 1422-1424,
Cas no 949-67-7 (L-Tyrosine Ethyl Ester)

L-Tyrosine Ethyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl L-tyrosinate
- ethyl tyrosinate
- H-Tyr-OEt
- Tyrosineethylester
- L-Tyrosine ethyl ester
- (S)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
- H-Tyr-OEt (free base)
- <small>L<
- ethyl tyrosine ester
- L-Tyr-OEt
- L-Tyr-OEtHC
- L-Tyrosine ethyl
- TYROSINE-OET
- Tyrosine ethyl ester
- L-Tyrosine, ethyl ester
- Tyr-OEt
- 17RPW76A9G
- SBBWEQLNKVHYCX-JTQLQIEISA-N
- ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
- L-tyrosine ethyl ester free base
- ethyl-l-tyrosine
- L-TyrosineEthylEster
- L tyrosine ethyl ester
- Ethyl 2-amino-3-(4-hydroxyphenyl)
- L-Tyrosine ethyl ester (ACI)
- L
- Tyrosine, ethyl ester, L- (6CI, 8CI)
- (S)-Tyrosine ethyl ester
- Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate
- NSC 519993
- UNII-17RPW76A9G
- 949-67-7
- C01458
- AKOS005716948
- T0551
- L-TYROSINE ETHYLESTER
- BBL009720
- CHEMBL292389
- EN300-4207604
- (s)-2-amino-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
- Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate #
- AKOS015838771
- SCHEMBL242947
- NS00042880
- EINECS 213-442-6
- CHEBI:9798
- MFCD00063046
- H10794
- CS-0137959
- STL141085
- (L)-tyrosine ethyl ester
- Q27108499
- DTXSID20883574
- L-Tyrosine ethyl ester; Tyrosine, ethyl ester, L- (6CI,8CI); (S)-Tyrosine ethyl ester; Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propionate; Ethyl L-tyrosinate; NSC 519993
- NSC-519993
- Q-101737
- AS-12776
- L-Tyrosine Ethyl Ester
-
- MDL: MFCD00063046
- Inchi: 1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1
- InChI-Schlüssel: SBBWEQLNKVHYCX-JTQLQIEISA-N
- Lächelt: [C@@H](N)(C(OCC)=O)CC1C=CC(O)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 209.10500
- Monoisotopenmasse: 209.105193
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 5
- Komplexität: 200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Oberflächenladung: 0
- Topologische Polaroberfläche: 72.6
- Tautomerzahl: 2
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.177 g/cm3
- Schmelzpunkt: 102.0 to 105.0 deg-C
- Siedepunkt: 343.3 ºC at 760 mmHg
- Flammpunkt: 161.4 ºC
- Brechungsindex: 17.5 ° (C=5, EtOH)
- PSA: 72.55000
- LogP: 1.52540
- Löslichkeit: Nicht bestimmt
- Spezifische Rotation: +20.5° (c=1% in Ethanol)
L-Tyrosine Ethyl Ester Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Deutschland:3
- Sicherheitshinweise: 24/25
- TSCA:Yes
- Lagerzustand:Store long-term at -20°C
L-Tyrosine Ethyl Ester Zolldaten
- HS-CODE:2922509090
- Zolldaten:
China Zollkodex:
2922509090Übersicht:
2922509090. Andere Aminoalkoholphenole\Aminosäurephenole und andere sauerstoffhaltige Aminosäureverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:AB.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden
Regulierungsbedingungen:
A.Zollabfertigungsformular für eingehende Waren
B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:
R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln
S.Sanitäre Überwachung und Inspektion von exportierten LebensmittelnZusammenfassung:
2922509090. andere Aminoalkoholphenole, Aminosäurephenole und andere Amino-Verbindungen mit Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
L-Tyrosine Ethyl Ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
City Chemical | T1325-50GM |
Tyrosine Ethyl Ester |
949-67-7 | MP104-106deg | 50gm |
$231.31 | 2023-09-19 | |
TRC | T966363-500mg |
L-Tyrosine Ethyl Ester |
949-67-7 | 500mg |
$ 65.00 | 2022-06-02 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66352-25g |
L-Tyrosine ethyl ester, 95% |
949-67-7 | 95% | 25g |
¥3443.00 | 2023-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208599-25g |
L-Tyrosine ethyl ester |
949-67-7 | 97% | 25g |
¥225.00 | 2024-04-24 | |
eNovation Chemicals LLC | D509670-10g |
Ethyl L-tyrosinate |
949-67-7 | 97% | 10g |
$235 | 2023-08-31 | |
Chemenu | CM344336-100g |
L-Tyrosine ethyl ester |
949-67-7 | 95%+ | 100g |
$343 | 2022-05-27 | |
Enamine | EN300-4207604-2.5g |
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
949-67-7 | 2.5g |
$754.0 | 2023-05-25 | ||
Enamine | EN300-4207604-0.1g |
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
949-67-7 | 0.1g |
$339.0 | 2023-05-25 | ||
Enamine | EN300-4207604-0.25g |
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
949-67-7 | 0.25g |
$354.0 | 2023-05-25 | ||
Fluorochem | 222228-5g |
Ethyl L-tyrosinate |
949-67-7 | 95% | 5g |
£25.00 | 2022-02-28 |
L-Tyrosine Ethyl Ester Herstellungsverfahren
Synthetic Routes 1
1.2 Reagents: Ammonia Solvents: Water ; pH 8
Synthetic Routes 2
Synthetic Routes 3
- Ultrasound-Assisted Synthesis, Antifungal Activity against Fusarium oxysporum, and Three-Dimensional Quantitative Structure-Activity Relationship of N,S-Dialkyl Dithiocarbamates Derived from 2-Amino AcidsACS Omega, 2019, 4(9), 13710-13720,
Synthetic Routes 4
1.2 Reagents: Disodium sulfide Solvents: Water ; 20 - 23 °C
1.3 Reagents: Sulfuric acid Solvents: Dichloromethane , Water ; 20 - 23 °C; 1 h, 20 - 23 °C
1.4 Reagents: Trisodium phosphate , Oxygen Solvents: Water ; 10 min, neutralized, 20 - 23 °C
- A Bioinspired Synthesis of Polyfunctional IndolesAngewandte Chemie, 2018, 57(37), 11963-11967,
Synthetic Routes 5
1.2 Reagents: Ammonia Solvents: Diethyl ether , Water ; 2 h, neutralized, rt
- Characterization and cytotoxicity evaluation of biocompatible amino acid esters used to convert salicylic acid into ionic liquidsInternational Journal of Pharmaceutics (Amsterdam, 2018, 546(1-2), 31-38,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
- Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver DiseaseJournal of Medicinal Chemistry, 2020, 63(8), 4171-4182,
Synthetic Routes 9
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
- Inhibition of acetylcholinesterase by coumarin-linked amino acids synthesized via triazole associated with molecule partition coefficientJournal of the Brazilian Chemical Society, 2021, 32(3), 652-664,
Synthetic Routes 10
- Reaction Tracking and High-Throughput Screening of Active Compounds in Combinatorial Chemistry by Tandem Mass Spectrometry Molecular NetworkingAnalytical Chemistry (Washington, 2021, 93(4), 2456-2463,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 80 °C → 0 °C; pH 8.5 - 9, 0 °C
- Preparation of D-tyrosine by forming tartaric acid dityrosine ester diastereomeric saltYouji Huaxue, 2006, 26(1), 69-76,
Synthetic Routes 14
L-Tyrosine Ethyl Ester Raw materials
- (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate
- ethyl (2S)-2-amino-3-phenylpropanoate
- L-Tyrosine
- H-Tyr-OEt.HCl
L-Tyrosine Ethyl Ester Preparation Products
L-Tyrosine Ethyl Ester Verwandte Literatur
-
1. Thiol–ene photoimmobilization of chymotrypsin on polysiloxane gels for enzymatic peptide synthesisMeng Wang,Jun Xing,Yu-Tang Sun,Ling-Xiang Guo,Bao-Ping Lin,Hong Yang RSC Adv. 2018 8 11843
-
2. 518. The synthesis of thyroxine and related compounds. Part XV. The preparation of thyronines from iodonium salts and derivatives of 3,5-disubstituted tyrosinesA. Dibbo,L. Stephenson,T. Walker,W. K. Warburton J. Chem. Soc. 1961 2645
-
3. Reactivity of conjugated azoalkenes towards α-amino acid ethyl estersSilvano Bozzini,Fulvia Felluga,Giorgio Nardin,Alessandro Pizzioli,Giuliana Pitacco,Ennio Valentin J. Chem. Soc. Perkin Trans. 1 1996 1961
-
4. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamidesA. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317
-
5. 279. Interaction between carbonyl groups and biologically essential substituents. Part I. The effect of ketones on optically active amino-derivativesF. Bergel,G. E. Lewis,S. F. D. Orr,J. Butler J. Chem. Soc. 1959 1431
949-67-7 (L-Tyrosine Ethyl Ester) Verwandte Produkte
- 42406-77-9(L-Tyrosine benzyl ester)
- 1080-06-4(Methyl L-tyrosinate)
- 18869-47-1(Tyrosine, methyl ester)
- 34081-17-9(ethyl 2-amino-3-(4-hydroxyphenyl)propanoate)
- 3410-66-0(Methyl D-Tyrosinate)
- 16874-12-7(L-tyrosine tert-butyl ester)
- 851412-49-2(N-(4-butylphenyl)-2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide)
- 495-59-0(1,2,3,9-tetrahydropyrrolo2,1-bquinazoline)
- 1805654-73-2(2-Cyano-3,6-dibromobenzoic acid)
- 1958064-76-0(2-(Piperidin-2-yl)glycine hcl)

